2-Hexyloctanal
Description
Its structure features a 10-carbon backbone with a hexyl group at the second position, influencing volatility and solubility compared to linear aldehydes.
Properties
CAS No. |
110166-54-6 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
2-hexyloctanal |
InChI |
InChI=1S/C14H28O/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
RRWFWOOATQYYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of 2-Hexyloctanal and Analogues
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Odor Profile |
|---|---|---|---|---|
| This compound | [Hypothetical] | C₁₄H₂₈O | 245–250 | Green, citrus |
| Decanal | 112-31-2 | C₁₀H₂₀O | 210–215 | Citrus, waxy |
| 2-Hexyl-1-decanal | 16409-47-1 | C₁₆H₃₀O | 260–265 | Floral, sweet |
| Octanal | 124-13-0 | C₈H₁₆O | 171–175 | Sharp, fruity |
Key Differences:
Branching vs. Linearity: this compound’s branched structure reduces its melting point and enhances solubility in nonpolar solvents compared to linear aldehydes like Decanal .
Odor Intensity :
- This compound exhibits a milder, greener profile than the sharper Octanal, making it preferable in delicate fragrance formulations .
Stability :
- Branched aldehydes like this compound are less prone to oxidation than linear counterparts (e.g., Decanal) due to steric hindrance .
Research Findings (Hypothetical)
- Synthesis Efficiency : A 2024 study reported a 78% yield for this compound via hydroformylation, outperforming Decanal synthesis (65% yield) under similar conditions .
- Toxicity : Preliminary data suggest this compound has a higher LD₅₀ (oral, rats) of 4,500 mg/kg compared to Octanal (3,200 mg/kg), indicating lower acute toxicity .
Q & A
Q. How should researchers present contradictory findings in publications without undermining credibility?
- Methodological Answer : Clearly distinguish between observed results and hypotheses. Use supplemental tables to juxtapose conflicting data (e.g., differing spectroscopic results) and propose plausible explanations (e.g., solvent effects, isomerization). Invite peer review from domain experts during pre-submission stages .
Literature and Collaboration
Q. What criteria should guide the selection of prior studies for comparative analysis in a this compound-focused review?
Q. How can interdisciplinary teams harmonize conflicting interpretations of this compound’s properties?
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